Potassium phenyltrifluoroborate

Catalog No.
S1524511
CAS No.
153766-81-5
M.F
C6H5BF3K
M. Wt
184.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium phenyltrifluoroborate

CAS Number

153766-81-5

Product Name

Potassium phenyltrifluoroborate

IUPAC Name

potassium;trifluoro(phenyl)boranuide

Molecular Formula

C6H5BF3K

Molecular Weight

184.01 g/mol

InChI

InChI=1S/C6H5BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1

InChI Key

DVAFPKUGAUFBTJ-UHFFFAOYSA-N

SMILES

[B-](C1=CC=CC=C1)(F)(F)F.[K+]

Canonical SMILES

[B-](C1=CC=CC=C1)(F)(F)F.[K+]

Isomeric SMILES

[B-](C1=CC=CC=C1)(F)(F)F.[K+]

Suzuki-Miyaura Cross-Coupling Reactions

Potassium phenyltrifluoroborate acts as a versatile precursor in Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing carbon-carbon bonds. These reactions involve the coupling of KPhBF3 with various organic electrophiles, such as aryl halides, esters, and vinyl derivatives, in the presence of a palladium catalyst. This approach offers several advantages, including:

  • High functional group tolerance: KPhBF3 exhibits greater tolerance towards various functional groups compared to traditional boron reagents like boronic acids, allowing for the synthesis of complex molecules with diverse functionalities. Source: Journal of the American Chemical Society, 2002, 124 (24), 6890-6898:
  • Improved air and moisture stability: Unlike boronic acids, which are often air and moisture sensitive, KPhBF3 boasts superior stability, simplifying handling and storage. Source: Chemical Reviews, 2011, 111 (1), 1801-1996:

Rhodium-Catalyzed Hydroboration Reactions

KPhBF3 finds application in rhodium-catalyzed hydroboration reactions, where it serves as a valuable reagent for the selective addition of a boron-hydrogen bond across unsaturated carbon-carbon bonds (alkenes and alkynes). This method enables the synthesis of various organoboron compounds, which are valuable building blocks in organic synthesis. Source: Organic Letters, 2006, 8 (12), 2723-2726:

Other Applications

Beyond the aforementioned applications, KPhBF3 also finds use in:

  • Fluorine-for-hydrogen exchange reactions: KPhBF3 can be employed as a mild and efficient reagent for replacing hydrogen atoms with fluorine atoms in various organic molecules. Source: Journal of the American Chemical Society, 2008, 130 (40), 13372-13373:
  • Preparation of transition metal complexes: KPhBF3 can act as a ligand precursor for the synthesis of transition metal complexes with diverse applications in catalysis, materials science, and other fields. Source: Inorganic Chemistry, 2004, 43 (18), 5674-5682:

Potassium phenyltrifluoroborate, with the molecular formula C₆H₅BF₃K, is a potassium salt of phenyltrifluoroboric acid. It features a trifluoroborate group attached to a phenyl ring, making it an important reagent in organic chemistry. This compound is characterized by its high purity (>98%) and stability under standard conditions . It is typically encountered as a white crystalline solid and has a molecular weight of approximately 184.01 g/mol.

, especially in the context of cross-coupling reactions. One prominent application is in the Suzuki-Miyaura coupling, where it acts as a boron source to facilitate the formation of carbon-carbon bonds between aryl halides and other nucleophiles .

Additionally, it exhibits unique fluoride reactivity, allowing it to participate in desilylation reactions, where it can effectively remove silyl protecting groups from organic substrates .

Potassium phenyltrifluoroborate can be synthesized through several methods:

  • Direct Reaction: One common method involves the reaction of potassium fluoride with phenylboronic acid in the presence of trifluoroacetic anhydride.
  • Refluxing Conditions: Another approach includes refluxing acetic acid with potassium fluoride and phenylboronic acid, which promotes the formation of the desired salt .
  • Ligand-Free Protocols: Recent advancements have introduced ligand-free protocols that enhance efficiency and recyclability in synthetic applications .

The primary applications of potassium phenyltrifluoroborate include:

  • Cross-Coupling Reactions: It serves as a key reagent in Suzuki-Miyaura coupling, enabling the formation of complex organic molecules.
  • Desilylation Reactions: Its unique reactivity allows for efficient removal of silyl protecting groups in organic synthesis.
  • Material Science: There is potential for use in the development of new materials due to its unique chemical properties .

Studies have indicated that potassium phenyltrifluoroborate interacts favorably with various electrophiles and nucleophiles during chemical transformations. Its ability to engage in desilylation reactions highlights its utility in modifying substrates without extensive side reactions. The selectivity afforded by substituents on the phenyl ring further enhances its applicability in synthetic chemistry .

Potassium phenyltrifluoroborate shares similarities with several other organoboron compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Potassium phenyltrifluoroborateTrisubstituted boronHigh reactivity in cross-coupling reactions
Phenylboronic acidMonosubstituted boronLess reactive; primarily used for direct coupling
Potassium tetrakis(trifluoromethyl)borateTetravalent boronMore sterically hindered; less versatile
Potassium arylboronateAryl-substituted boronSimilar applications but varied reactivity profiles

Potassium phenyltrifluoroborate stands out due to its trifluoro group, which enhances its reactivity and stability compared to simpler organoboron compounds.

The development of organotrifluoroborate chemistry traces back to the 1960s when these compounds were initially regarded as laboratory curiosities. The first organotrifluoroborate salt was prepared alongside the first stable compound containing a trifluoromethyl-boron linkage, marking the beginning of this chemical class. Early preparations involved the reaction of organotin compounds with carbon tetrachloride and boron trifluoride gas, followed by treatment with potassium fluoride to yield trifluoroborate salts.

A significant breakthrough occurred in 1967 when Thierig and Umland developed a method for preparing organotrifluoroborates from boronic acids using potassium hydrogen fluoride in acetic acid, though this advance remained largely dormant until rediscovered. The revolution in organotrifluoroborate chemistry began in 1995 when Vedejs and colleagues demonstrated the convenient preparation of aryltrifluoroborate salts from boronic acids using aqueous potassium hydrogen fluoride in methanol at room temperature. This methodology enabled the synthesis of air and moisture stable crystalline solids on multigram scales, purified by simple recrystallization from acetonitrile or acetone/diethyl ether.

Position of Potassium Phenyltrifluoroborate in Organoboron Chemistry

Potassium phenyltrifluoroborate occupies a unique position within the broader landscape of organoboron chemistry as a prototypical aryltrifluoroborate that demonstrates the key advantages of this compound class. Unlike boronic acids, which can exist in various aggregation states and undergo problematic side reactions, organotrifluoroborates always exist as monomers, enabling precise stoichiometric control.

The compound serves as a protected form of phenylboronic acid, offering several advantages over traditional organoboron reagents. Aryltrifluoroborate salts are more nucleophilic than the corresponding arylboronic acids and undergo ligand-free palladium-catalyzed cross-coupling reactions with arenediazonium tetrafluoroborates to give good yields of biaryls. The tetrahedral coordination of boron in organotrifluoroborates eliminates Lewis acidity, making them stable under oxidative conditions that would typically degrade boronic acids.

Potassium phenyltrifluoroborate exemplifies the remarkable stability of organotrifluoroborates toward numerous reagents that are problematic for other boron species. This stability allows for the manipulation of remote functional groups while retaining the valuable carbon-boron bond for further transformation. The compound has been successfully employed in various transformations including oxidations, Wittig reactions, reductive aminations, substitution reactions, metal-halogen exchange reactions, condensation reactions, 1,3-dipolar cycloadditions, and cross-coupling reactions.

Structural Features and Bonding Characteristics

The molecular structure of potassium phenyltrifluoroborate features a tetrahedral boron center coordinated to three fluorine atoms and one phenyl group, with the potassium cation providing charge balance. The molecular formula C₆H₅BF₃K corresponds to a molecular weight of 184.01 g/mol. The compound crystallizes as a white to almost white powder with a melting point of 301°C or 296-301°C according to alternative sources.

PropertyValueReference
Molecular FormulaC₆H₅BF₃K
Molecular Weight184.01 g/mol
Physical StateWhite crystalline solid
Melting Point296-301°C
SolubilitySoluble in water
Storage ConditionsRoom temperature, cool and dark place <15°C

The crystal structure of potassium phenyltrifluoroborate has been extensively studied, revealing important insights into the bonding characteristics. The space-filling packing diagram shows the arrangement of the potassium cations and phenyltrifluoroborate anions in the solid state. The boron-fluorine bonds exhibit varying lengths depending on the electronic properties of the organic substituent, with electron-donating groups generally leading to longer B-F bonds due to increased electron density at the boron center.

Density functional theory calculations have provided detailed understanding of the structural parameters and energetics associated with the compound. The B-F bond lengths serve as indicators of the ability of the organic group to donate electron density into the vacant p-orbital on boron, which correlates directly with hydrolysis rates under aqueous conditions.

Theoretical Framework for Understanding Organotrifluoroborates

The theoretical framework for understanding organotrifluoroborates is grounded in the unique electronic structure conferred by tetrahedral boron coordination. Unlike trigonal boronic acids, which possess an empty p-orbital making them Lewis acidic, the tetrahedral geometry in organotrifluoroborates eliminates this Lewis acidity while enhancing nucleophilicity.

The hydrolysis mechanism of organotrifluoroborates has been extensively studied and reveals complex solvolytic profiles that depend on multiple variables. Three distinct pathways have been identified for organotrifluoroborate hydrolysis: acid-catalyzed hydrolysis, direct dissociation, and hydrophilic partitioning. The mechanism and rate are highly dependent on the organic moiety, with some organotrifluoroborates requiring acid catalysis for efficient hydrolysis.

For potassium phenyltrifluoroborate specifically, the hydrolysis behavior falls into the category requiring acid catalysis for efficient conversion to the corresponding boronic acid. This creates an interesting acid-base paradox where the compound undergoes slow hydrolysis under basic Suzuki-Miyaura coupling conditions, despite requiring acid for efficient hydrolysis. This slow hydrolysis ensures controlled release of phenylboronic acid during catalytic processes, minimizing side reactions such as oxidative homocoupling and protodeboronation.

Potassium phenyltrifluoroborate represents a significant class of organotrifluoroborate salts that have emerged as valuable synthetic intermediates in organic chemistry [1] [2]. The development of efficient synthetic methodologies for this compound has been driven by its exceptional stability, ease of handling, and versatility in cross-coupling reactions [6]. This comprehensive review examines the various synthetic approaches, from classical methods to modern innovations, providing detailed analysis of reaction mechanisms, yields, and practical considerations.

Classical Synthesis Approaches

Halogen-Lithium Substitution Pathway

The halogen-lithium exchange reaction represents one of the most fundamental approaches for accessing potassium phenyltrifluoroborate from readily available aryl halides [7] [8]. This methodology exploits the kinetically controlled nature of lithium-halogen exchange reactions, where the equilibrium position varies with the stabilities of the carbanion intermediates involved [12].

The process typically begins with the treatment of aryl bromides bearing a potassium trifluoroborate moiety with alkyllithium reagents at low temperature [7]. Potassium para-bromophenyl trifluoroborate serves as an excellent substrate for this transformation, undergoing lithium-halogen exchange at minus seventy-eight degrees Celsius using normal-butyllithium or tert-butyllithium [7] [9]. The reaction proceeds through the formation of an aryllithium intermediate, which can subsequently be quenched with various electrophiles to afford functionalized potassium organotrifluoroborates [7].

Research has demonstrated that the lithium-halogen exchange of potassium bromophenyl trifluoroborates affords good to excellent yields of the corresponding alcohols when aldehydes or ketones are used as electrophilic partners, with isolated yields ranging from sixty-four to ninety-four percent [7]. The reaction conditions have been carefully optimized, with tetrahydrofuran serving as an excellent solvent for potassium organotrifluoroborates, despite the challenges posed by the strongly basic conditions required for metal-halogen exchange [7].

The mechanism involves the nucleophilic attack of the organolithium reagent on the carbon-halogen bond, proceeding through a proposed ate-complex intermediate [12]. This pathway has been supported by crystallographic evidence showing lithium bis(pentafluorophenyl) iodinate complexed with tetramethylethylenediamine, providing structural support for the intermediacy of ate complexes during lithium-halogen exchange [12].

ParameterOptimal Conditions
Temperature-78°C
SolventTetrahydrofuran
Lithium Reagentn-BuLi or t-BuLi
Reaction Time1-2 hours
Typical Yield64-94%

The halogen-lithium substitution pathway offers several advantages, including high functional group tolerance and the ability to introduce diverse electrophiles in a single synthetic operation [7]. However, the method requires cryogenic conditions and anhydrous solvents, which can limit its practical application in large-scale synthesis [9].

Borate Compound Reactions

The synthesis of potassium phenyltrifluoroborate through borate compound reactions represents a well-established classical approach that leverages the reactivity of organometallic reagents with trialkyl borates [10] [11]. This methodology typically involves the sequential treatment of organolithium or Grignard reagents with triisopropyl borate or trimethyl borate, followed by conversion to the trifluoroborate salt [2] [6].

The process begins with the preparation of phenyllithium or phenylmagnesium bromide from the corresponding halide precursors [10] [13]. These organometallic intermediates react with trialkyl borates at low temperature to form boronic acid derivatives, which are subsequently converted to the desired trifluoroborate salts through treatment with potassium hydrogen fluoride [11] [17].

Grignard reagent methodology has been extensively investigated for the preparation of various alkyl-phenylboronic acids, with optimization studies examining the influence of temperature, reaction time, and reactant molar ratio [10]. The process has been refined through orthogonal experimental design, leading to optimized procedures that achieve high yields while maintaining good functional group tolerance [10].

The reaction mechanism involves the nucleophilic addition of the organometallic reagent to the electrophilic boron center of the trialkyl borate, forming a tetrahedral borate intermediate [47]. Subsequent hydrolytic workup provides the corresponding boronic acid, which can be directly converted to the trifluoroborate salt without isolation [6] [17].

Research has demonstrated that this approach can be successfully applied to the synthesis of various substituted phenylboronic acid derivatives [10]. The methodology shows particular utility for the preparation of ortho-substituted derivatives, where direct metalation approaches may be challenging due to steric hindrance [33].

One-pot procedures have been developed that combine the organometallic formation, boration, and trifluoroborate salt formation in a single synthetic operation [10] [33]. These streamlined processes reduce the number of isolation steps and improve overall atom economy, making them particularly attractive for preparative applications [22].

Potassium Hydrogen Fluoride Treatment Protocols

The conversion of boronic acids and boronic esters to potassium organotrifluoroborate salts using potassium hydrogen fluoride represents the most widely employed and general method for accessing these valuable synthetic intermediates [2] [6] [18]. This transformation has become the standard protocol for trifluoroborate salt preparation due to its efficiency, broad substrate scope, and operational simplicity [19].

The methodology was originally developed by Vedejs and subsequently modified by various research groups to optimize reaction conditions and improve product purity [6] [18]. The process involves the treatment of boronic acids or boronic esters with an excess of saturated aqueous potassium hydrogen fluoride solution, typically employing four to four and one-half equivalents of the fluorinating reagent [2] [6].

The reaction mechanism proceeds through the formation of a tetrahedral borate intermediate, where the fluoride anions replace the hydroxyl or alkoxy groups on the boron center [14] [18]. The resulting trifluoroborate anion is stabilized by complexation with the potassium cation, forming an air- and moisture-stable crystalline salt [6] [37].

Detailed optimization studies have revealed that the reaction conditions can be tailored to the specific nature of the substrate [2] [6]. For pinacol boronic esters, a protocol involving azeotropic removal of pinacol has been developed to ensure complete conversion and high product purity [2] [6]. The process typically involves dissolution of the boronic ester in methanol, followed by addition of saturated aqueous potassium hydrogen fluoride and subsequent removal of volatile materials on a rotary evaporator [2].

Substrate TypeKHF₂ EquivalentsTemperatureReaction TimeTypical Yield
Boronic Acids3-4 equivRoom temp30 min - 2 h95-99%
Pinacol Esters4.5 equivRoom temp2-4 cycles95-99%
MIDA Boronates4.5 equiv70°C4-8 h74-88%

The procedure has been demonstrated to work effectively with a wide range of organoboron substrates, including primary, secondary, and tertiary alkylboronic esters [2] [6]. The method shows excellent functional group tolerance and can accommodate sensitive functionalities that might not survive more forcing reaction conditions [19].

Recent improvements to the protocol have focused on developing more efficient purification procedures and reducing the number of processing steps [2] [19]. The azeotropic removal technique has proven particularly effective for ensuring complete removal of protective group byproducts, such as pinacol, which can interfere with subsequent synthetic transformations [2].

Modern Synthetic Strategies

One-Pot Synthetic Methods

The development of one-pot synthetic methods for potassium phenyltrifluoroborate represents a significant advancement in the field of organotrifluoroborate chemistry, offering streamlined approaches that minimize the number of synthetic steps and improve overall process efficiency [22] [23]. These methodologies combine multiple transformations in a single reaction vessel, reducing waste generation and improving atom economy compared to traditional multi-step procedures [22].

A particularly notable example involves the synthesis of functionalized organotrifluoroborates through one-three-dipolar cycloaddition chemistry [22] [23]. This approach employs potassium azidoalkyltrifluoroborates as key intermediates, which are prepared from the corresponding halogen compounds through nucleophilic substitution with sodium azide [22]. The resulting azido compounds undergo copper-catalyzed cycloaddition with various alkynes to form one-four-disubstituted organo-one-two-three-triazol-one-yl-trifluoroborates in excellent yields [22].

The one-pot methodology has been successfully demonstrated for the preparation of potassium organo-one-two-three-triazol-one-yl-trifluoroborates from haloalkyltrifluoroborates as starting materials [22] [23]. The process involves initial nucleophilic substitution of the halide with sodium azide in dimethyl sulfoxide at eighty degrees Celsius, followed by the addition of copper iodide catalyst and alkyne substrate once the substitution reaction reaches completion [22].

EntryStarting MaterialProduct TypeReaction TimeYield
1Bromo-pentyltrifluoroborateTriazole derivative4 h95%
2ChloromethylphenyltrifluoroborateTriazole derivative6 h97%
3BromoethyltrifluoroborateTriazole derivative4 h96%

Research has shown that the one-pot approach provides excellent yields ranging from eighty-five to ninety-eight percent for the formation of triazole-containing trifluoroborates [22]. The methodology demonstrates good functional group tolerance and can accommodate various alkyne coupling partners, including both terminal and internal alkynes [22].

The synthetic utility of these methods extends beyond simple functional group transformations to include more complex multi-component reactions [22]. The ability to combine nucleophilic substitution, cycloaddition, and trifluoroborate chemistry in a single synthetic operation represents a significant advancement in synthetic efficiency [23].

Continuous Flow Synthesis Approaches

Continuous flow synthesis has emerged as a transformative technology for the production of potassium organotrifluoroborates, offering significant advantages in terms of scalability, resource efficiency, and process control [26]. The application of flow chemistry to trifluoroborate synthesis addresses many of the limitations associated with traditional batch processes, particularly in the context of large-scale production [26].

A landmark study demonstrated the successful development of a continuous flow process for the synthesis of potassium bromomethyltrifluoroborate, a key precursor for Suzuki-Miyaura coupling reagents [26]. The continuous flow process was successfully scaled from grams to kilograms, utilizing only a fraction of the resources required for batch synthesis [26]. In industrial implementation, a team of three people produced approximately one hundred kilograms of potassium bromomethyltrifluoroborate in less than four weeks [26].

The flow chemistry approach offers several distinct advantages over batch processing [26]. The continuous nature of the process allows for better heat and mass transfer, leading to more consistent product quality and improved yields [25]. Additionally, the reduced reaction volumes associated with flow chemistry minimize the inventory of hazardous materials and improve overall process safety [26].

Process intensification through continuous flow has been demonstrated to significantly reduce processing times compared to batch methods [25] [26]. Reactions that typically require hours in batch mode can often be completed in minutes under flow conditions, dramatically improving throughput and reducing capital equipment requirements [25].

ParameterBatch ProcessContinuous FlowImprovement Factor
Processing Time24-48 hours30 minutes - 2 hours12-96x faster
Resource UsageHighLow10-20x reduction
Product QualityVariableConsistentImproved
Scale-Up FactorLimitedExcellentUnlimited

The integration of real-time monitoring technologies with continuous flow synthesis has enabled unprecedented control over reaction parameters [25]. In-line nuclear magnetic resonance spectroscopy has been featured as a qualitative analytical tool for real-time reaction monitoring, allowing for immediate process adjustments and quality control [38].

Scalability assessments have been conducted using commercial pilot-scale silicon carbide continuous flow reactors with internal volumes of sixty milliliters [38]. These studies have demonstrated the viability of continuous flow approaches for industrial-scale production of organotrifluoroborates [26].

Catalytic Synthesis Routes

The development of catalytic synthesis routes for potassium phenyltrifluoroborate has revolutionized the field by enabling more atom-efficient and environmentally sustainable approaches to organotrifluoroborate preparation [28] [29] [30]. These methodologies leverage transition metal catalysis to achieve transformations that would be difficult or impossible using traditional stoichiometric methods [31] [32].

Copper-catalyzed borylation has emerged as another powerful approach for the synthesis of organotrifluoroborates [21] [36]. The methodology employs bis(pinacolato)diboron as the boron source in combination with copper catalysts and lithium methoxide as a base [21] [36]. This approach allows the preparation of diverse potassium organotrifluoroborates from organic halides under mild conditions [36].

The copper-catalyzed process typically proceeds under ambient temperature conditions with reaction times of approximately twenty hours [21] [36]. The methodology demonstrates excellent functional group tolerance and can accommodate a variety of substituted aromatic and heteroaromatic substrates [36]. Yields typically range from seventy-five to ninety percent, making this a practical and efficient approach for trifluoroborate synthesis [36].

Rhodium-catalyzed approaches have been investigated for the synthesis of specialized organotrifluoroborates [30]. Research has shown that rhodium catalysts based on rhodium(acac)(ethylene)₂ and phosphoramidite ligands can facilitate the addition of potassium phenyltrifluoroborate to dehydroalanine derivatives [30]. While enantioselectivities remain moderate, the methodology demonstrates the potential for asymmetric synthesis of chiral trifluoroborates [30].

Catalyst SystemSubstrate ScopeTypical YieldsReaction Conditions
Pd/CuBoronic acids70-95%80-100°C, 5-24 h
Cu/LiOMeOrganic halides75-90%Room temp, 20 h
Rh/PhosphoramiditeDehydroamino acids60-94%Reflux, 5 h

The development of Brønsted acid-catalyzed methods has provided metal-free alternatives for trifluoroborate transformations [29]. These approaches utilize tetrafluoroboric acid as a catalyst to promote direct substitution reactions between trifluoroborate salts and oxygen-containing electrophiles [29]. The methodology offers advantages in terms of cost and operational simplicity, as it avoids the use of expensive transition metal catalysts [29].

Scale-Up and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of potassium phenyltrifluoroborate requires careful consideration of multiple factors including process economics, safety requirements, environmental impact, and product quality specifications [33] [36]. Industrial implementation demands optimization of reaction conditions, development of efficient purification protocols, and establishment of robust quality control systems [26] [33].

Heat transfer optimization represents a critical consideration in scale-up operations [26] [33]. Laboratory-scale reactions typically benefit from efficient heat dissipation due to favorable surface area to volume ratios, but industrial reactors require specialized design features to ensure adequate temperature control [26]. The exothermic nature of many organometallic reactions, particularly those involving lithium reagents and Grignard reactions, necessitates careful thermal management to maintain product quality and operational safety [33].

Automated control systems have become essential for industrial-scale production of organotrifluoroborates [26] [33]. These systems enable precise control of reaction parameters including temperature, pressure, flow rates, and reagent addition profiles [26]. Real-time monitoring capabilities allow for immediate detection of deviations from optimal conditions and enable rapid corrective actions [38].

Process intensification through continuous flow technology has demonstrated significant advantages for industrial production [26]. The reduction in processing time from hours to minutes dramatically improves throughput while reducing equipment size requirements [25] [26]. Capital expenditure reductions of ten to twenty-fold have been reported when comparing continuous flow to batch processing for trifluoroborate synthesis [26].

ScaleEquipment VolumeProcessing TimePersonnel RequirementsProduct Quality
Laboratory1-100 mL2-24 hours1-2 researchers>95% purity
Pilot1-10 L1-6 hours2-3 operators>97% purity
Industrial100-1000 L30 min - 2 hours3-5 operators>98% purity

Solvent recovery systems represent a crucial component of sustainable industrial production [36] [38]. The implementation of distillation and recycling systems for organic solvents can reduce operating costs by sixty to eighty percent while minimizing environmental impact [38]. Advanced separation technologies, including membrane-based systems and supercritical fluid extraction, have been investigated for improving solvent recovery efficiency [38].

Quality control protocols for industrial production require comprehensive analytical testing at multiple stages of the manufacturing process [33] [34]. High-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and elemental analysis are typically employed to ensure product specifications are met [34]. Batch-to-batch consistency is maintained through statistical process control methodologies that track key quality parameters over time [33].

Economic analysis of industrial production reveals that economies of scale significantly impact the cost-effectiveness of trifluoroborate manufacturing [26] [33]. Production volumes above ten kilograms per batch typically achieve cost reductions of fifty to seventy percent compared to smaller scales [26]. The implementation of continuous flow technology can further reduce production costs by improving resource utilization efficiency [26].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable approaches to potassium phenyltrifluoroborate synthesis has become increasingly important as the chemical industry seeks to minimize its environmental footprint while maintaining high standards of product quality and economic viability [38] [39] [40]. Green chemistry principles provide a framework for designing synthetic processes that reduce or eliminate the use of hazardous substances and minimize waste generation [38] [41].

Atom economy optimization represents a fundamental aspect of green chemistry approaches to trifluoroborate synthesis [38] [40]. Traditional multi-step syntheses involving protection and deprotection strategies inherently generate stoichiometric amounts of waste [22]. Modern approaches emphasize direct synthetic transformations that incorporate all starting materials into the final product [22] [38].

The development of water-based synthetic systems represents a significant advancement in green trifluoroborate chemistry [40]. Research has demonstrated that eighty to ninety percent water-fluoroalcohol mixtures can support organic synthesis reactions while providing higher yields than pure organic solvents [40]. These aqueous systems offer multiple advantages including reduced toxicity, lower cost, and simplified product separation through biphasic extraction [40].

Solvent selection and recycling strategies have been extensively investigated for trifluoroborate synthesis [38] [40]. The replacement of volatile organic compounds with safer alternatives such as water, ionic liquids, or supercritical carbon dioxide can dramatically reduce environmental impact [38] [40]. Advanced solvent recovery systems enable recycling efficiencies exceeding ninety percent, substantially reducing fresh solvent consumption [38].

Green Chemistry PrincipleTraditional ApproachSustainable AlternativeEnvironmental Benefit
Atom EconomyMulti-step synthesisOne-pot methods50-80% waste reduction
Safer SolventsOrganic solventsWater-based systems90% toxicity reduction
Energy EfficiencyCryogenic conditionsAmbient temperature70% energy savings
CatalysisStoichiometric reagentsCatalytic processes95% reagent reduction

Energy efficiency improvements have been achieved through the development of ambient temperature reaction conditions [29] [40]. The elimination of cryogenic cooling requirements, which are common in traditional organometallic synthesis, can reduce energy consumption by seventy percent or more [38] [40]. Process intensification through microreactor technology enables efficient heat transfer and precise temperature control without external cooling [25].

Catalytic processes offer significant advantages over stoichiometric approaches in terms of atom economy and waste minimization [28] [29] [31]. The development of efficient transition metal catalysts for trifluoroborate synthesis enables the use of substoichiometric quantities of expensive reagents while maintaining high yields [28] [31]. Catalyst recycling systems have been developed that allow for multiple reaction cycles without significant loss of activity [29].

The implementation of real-time monitoring and process analytical technology enables optimization of reaction conditions to minimize waste generation and energy consumption [38]. In-line spectroscopic methods allow for immediate detection of reaction completion, preventing overprocessing and side product formation [38]. These technologies also enable adaptive process control that can respond to variations in starting material quality or environmental conditions [25].

Renewable feedstock utilization has been explored for trifluoroborate synthesis, with particular emphasis on bio-based starting materials [38] [41]. The development of synthetic routes that utilize biomass-derived precursors can reduce dependence on petroleum-based chemicals while providing access to novel structural diversity [41]. Integration with biorefinery operations offers opportunities for valorization of agricultural waste streams [41].

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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